

Actisomide: A Comparative Analysis of a Novel Antiarrhythmic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Actisomide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Actisomide** (also known as SC-36602), a novel antiarrhythmic agent, with other established antiarrhythmic drugs. The information is compiled from published preclinical and clinical data to assist in the evaluation of its therapeutic potential.

Executive Summary

Actisomide is classified as a Class IA/IB antiarrhythmic agent. Preclinical studies suggest it possesses a favorable hemodynamic profile with less negative inotropic effect compared to several other Class I antiarrhythmics at antiarrhythmic doses. Clinical data from a Phase I trial in healthy volunteers has established its pharmacokinetic profile and tolerance at various intravenous doses. However, to date, there is a lack of published, head-to-head clinical trials comparing the efficacy and safety of **Actisomide** directly against other antiarrhythmic drugs in patient populations with cardiac arrhythmias.

Comparative Data

Table 1: Pharmacokinetic Parameters of Intravenous Actisomide in Healthy Volunteers[1][2]

Dosage Group	Peak Plasma Concentration (µg/mL)	Area Under the Curve (h·µg/mL)	Elimination Half-Life (h)
Medium Dose (4.2 mg/kg)	4.25 ± 0.26	19.79 ± 2.96	8.85 ± 4.61
High Dose (8.4 mg/kg)	7.81 ± 0.31	39.81 ± 7.05	7.51 ± 0.69

Data presented as mean ± standard deviation.

Table 2: Preclinical Cardiovascular Effects of Actisomide Compared to Other Antiarrhythmic Drugs[3]

Drug	Hemodynamic Side-Effects at Antiarrhythmic Dose (in anesthetized dogs)	Direct Negative Inotropic Action (in isolated cat papillary muscles)
Actisomide (SC-36602)	Least amount of hemodynamic side-effects	Least direct negative inotropic action
Disopyramide	Compared	Compared
Lidocaine	Compared	Compared
Mexiletine	Compared	Compared
Flecainide	Compared	Compared
Encainide	Compared	Compared
Lorcainide	Compared	Compared
Quinidine	Compared	Compared

Note: This data is from a preclinical comparative study and may not be directly extrapolated to human clinical outcomes.

Table 3: Physiological and Electrocardiographic Effects of Intravenous Actisomide in Healthy Volunteers[1][2]

Parameter	Low Dose (2.1 mg/kg)	Medium Dose (4.2 mg/kg)	High Dose (8.4 mg/kg)
Left Ventricular Ejection Fraction	Decrease of 10%	Decrease of 11%	Decrease of 16%
Resting Peak Heart Rate	Not altered	Increase of 18%	Increase of 27%
QRS Interval	Not significant	Not significant	Average 20% increase
Systolic and Diastolic Blood Pressure	Not significantly changed	Not significantly changed	Not significantly changed

Experimental Protocols

Intravenous Administration of Actisomide in Healthy Volunteers

The pharmacokinetic and tolerance evaluation of **Actisomide** was conducted in healthy adult male volunteers. The study employed a single-blind, placebo-controlled, rising-dose design.

Methodology:

- **Subject Enrollment:** Healthy adult male volunteers were screened and enrolled in the study.
- **Dose Groups:** Subjects were assigned to receive a single intravenous dose of **Actisomide** at 2.1, 4.2, or 8.4 mg/kg, or a placebo.
- **Drug Administration:** **Actisomide** was infused intravenously over a period of five hours.
- **Pharmacokinetic Sampling:** Blood samples were collected at predetermined intervals during and after the infusion to measure plasma concentrations of **Actisomide**.
- **Safety and Tolerance Monitoring:** Subjects were continuously monitored for adverse events. Electrocardiograms (ECGs) were recorded to assess changes in cardiac intervals. Hemodynamic parameters, including heart rate and blood pressure, were also monitored. Left ventricular ejection fraction was assessed.

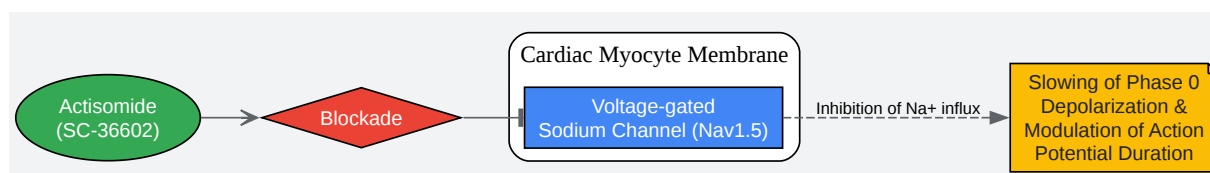
- Data Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters, including peak plasma concentration (C_{max}), area under the plasma concentration-time curve (AUC), and elimination half-life (t_{1/2}).

Mechanism of Action and Signaling Pathway

Actisomide is classified as a Class IA/IB antiarrhythmic agent according to the Vaughan-Williams classification. This classification suggests a primary mechanism of action involving the blockade of sodium channels in the cardiac myocytes.

- Class IA action is characterized by a moderate blockade of the fast sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the action potential duration.
- Class IB action involves a weaker blockade of sodium channels and can shorten the action potential duration in some cardiac tissues.

The combined IA/IB properties of **Actisomide** suggest a complex interaction with cardiac sodium channels to exert its antiarrhythmic effects.

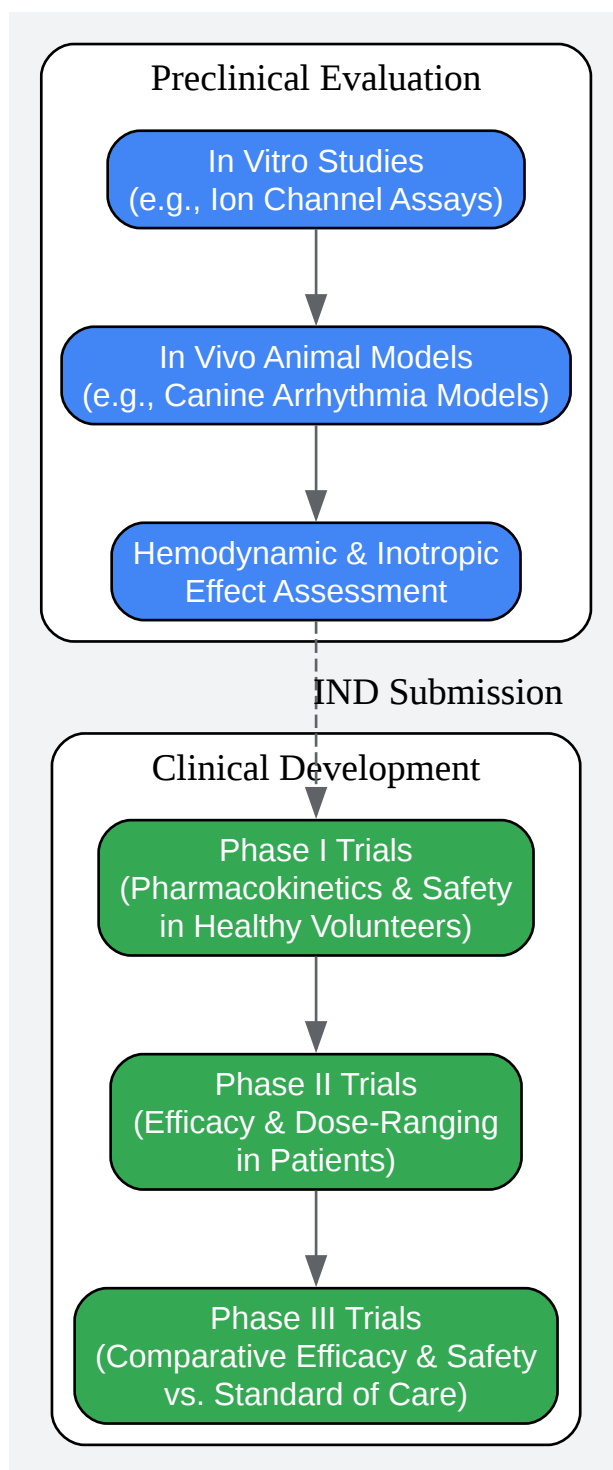


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*Mechanism of action of **Actisomide** on the cardiac sodium channel.*

Experimental Workflow

The evaluation of a novel antiarrhythmic agent like **Actisomide** typically follows a structured preclinical and clinical development path.

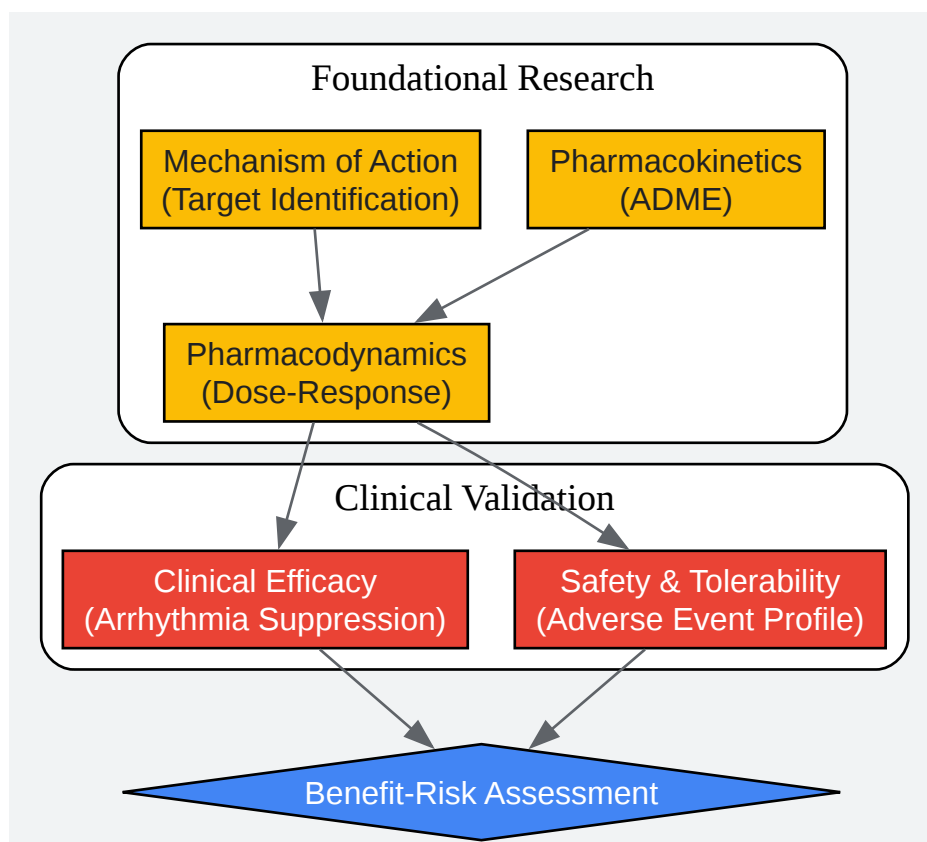


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General experimental workflow for the development of an antiarrhythmic drug.

Logical Relationships in Drug Evaluation

The evaluation of any new therapeutic agent, including **Actisomide**, involves a logical progression from establishing its pharmacological properties to demonstrating its clinical utility and safety.



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Logical relationships in the evaluation of a new antiarrhythmic drug.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com